Sabandinol
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Overview
Description
9-(2,3-dihydroxy-3-methyl-butoxy)-[1,3]dioxolo[4,5-g]chromen-6-one is a polycyclic aromatic compound containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). This compound is found in various species of the Pterocaulon genus, including Pterocaulon polystachyum, Pterocaulon redolens, and Pterocaulon virgatum .
Chemical Reactions Analysis
9-(2,3-dihydroxy-3-methyl-butoxy)-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and reactivity. In biology and medicine, it is investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory activities. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which 9-(2,3-dihydroxy-3-methyl-butoxy)-[1,3]dioxolo[4,5-g]chromen-6-one exerts its effects involves interactions with various molecular targets and pathways. These interactions can lead to the modulation of cellular processes, such as the inhibition of oxidative stress and inflammation. The specific molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 9-(2,3-dihydroxy-3-methyl-butoxy)-[1,3]dioxolo[4,5-g]chromen-6-one include other polycyclic aromatic compounds containing a 1-benzopyran moiety. These compounds share structural similarities but may differ in their reactivity and biological activities. The uniqueness of 9-(2,3-dihydroxy-3-methyl-butoxy)-[1,3]dioxolo[4,5-g]chromen-6-one lies in its specific substitution pattern and the presence of the dioxolo ring, which can influence its chemical and biological properties .
Properties
CAS No. |
52146-70-0 |
---|---|
Molecular Formula |
C15H16O7 |
Molecular Weight |
308.28 g/mol |
IUPAC Name |
9-(2,3-dihydroxy-3-methylbutoxy)-[1,3]dioxolo[4,5-g]chromen-6-one |
InChI |
InChI=1S/C15H16O7/c1-15(2,18)11(16)6-19-13-8-3-4-12(17)22-9(8)5-10-14(13)21-7-20-10/h3-5,11,16,18H,6-7H2,1-2H3 |
InChI Key |
RDPGEFVUMRTSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1OCO3)O)O |
Origin of Product |
United States |
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